molecular formula C13H21N3O2 B2495928 N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014067-71-0

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2495928
CAS No.: 1014067-71-0
M. Wt: 251.33
InChI Key: DFKDVCRSEGYRNZ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a chemical compound for research use only and is not intended for diagnostic or therapeutic applications. This compound belongs to the class of pyrazole carboxamides, a group known for its significant pharmacological and agrochemical potential . The pyrazole scaffold is a privileged structure in medicinal chemistry, noted for its metabolic stability and its presence in numerous protein kinase inhibitors and approved drugs . In agricultural research, structurally related pyrazole carboxamides have demonstrated potent fungicidal activity by targeting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, leading to the disruption of cellular energy production in fungal pathogens . This mechanism is relevant for the study of crop diseases such as rice sheath blight . The 3-ethoxy and N-cyclopentyl substituents on this particular compound are features of interest for structure-activity relationship (SAR) studies aimed at optimizing efficacy and understanding resistance mechanisms. In the context of biomedical research, the unfused pyrazole core is a key scaffold in the design of protein kinase inhibitors (PKIs) for oncology . Its chemical structure provides a framework for interacting with the ATP-binding site of various kinases. Researchers can utilize this compound to explore its potential as a building block for novel therapeutic agents or as a tool compound in biochemical assays to probe kinase function and signaling pathways.

Properties

IUPAC Name

N-cyclopentyl-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-10-7-5-6-8-10/h9-10H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKDVCRSEGYRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multi-step synthetic routes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. Techniques such as transition-metal catalysis and photoredox reactions are frequently used to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid, while reduction could produce this compound derivatives with altered functional groups .

Scientific Research Applications

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the biochemical pathway .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazole Carboxamides

Compound Name Position 1 Position 3 Position 4 N-Substituent Notable Groups Evidence ID
This compound Ethyl Ethoxy Carboxamide Cyclopentyl Ethoxy, cyclopentyl
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 2,4-dichlorophenyl - Methyl 3-pyridylmethyl Chlorophenyl, pyridylmethyl
N-cyclopentyl-1-ethyl-4-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamido]-1H-pyrazole-3-carboxamide Ethyl - Acetamido-linked nitro-pyrazole Cyclopentyl Nitro, acetamido
3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide Ethyl Ethoxy Carboxamide 5-mercapto-thiadiazolyl Thiadiazolyl, mercapto
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Ethyl - Pyrazolo-pyridine fusion Phenyl, dimethyl Heterocyclic fusion

Key Observations

Lipophilicity and Bioavailability: The cyclopentyl group in the target compound enhances lipophilicity compared to the pyridylmethyl group in or the polar thiadiazolyl group in . This may improve blood-brain barrier penetration but reduce aqueous solubility.

Bioactivity Implications: Chlorophenyl substituents in are associated with enhanced receptor binding affinity in some studies but may increase toxicity risks due to halogenated motifs. The pyrazolo-pyridine fusion in introduces a rigid, planar heterocyclic system, likely improving target selectivity but complicating synthesis.

Synthetic Feasibility :

  • The mercapto-thiadiazolyl group in adds synthetic complexity due to sulfur-containing heterocycles, whereas the cyclopentyl carboxamide in the target compound is more straightforward to derivatize.

Research Findings and Trends

  • Halogen vs. Alkyl Substituents : Chlorinated derivatives (e.g., ) dominate early-stage drug discovery for potency, but recent trends favor alkyl/cycloalkyl groups (e.g., cyclopentyl in ) to mitigate toxicity .
  • Heterocyclic Modifications : Fusion with thiadiazole () or pyrazolo-pyridine () reflects efforts to enhance target engagement through steric and electronic effects, though these modifications may limit bioavailability.
  • Functional Group Diversity : The ethoxy group in the target compound and highlights a preference for balancing lipophilicity and metabolic stability compared to nitro or halogenated analogs.

Biological Activity

N-cyclopentyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure containing two nitrogen atoms. Its molecular formula is C11H17N3OC_{11}H_{17}N_{3}O with a molecular weight of 207.27 g/mol. The compound's unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notable mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often implicated in cancer progression.
  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Anti-inflammatory Inhibits pro-inflammatory cytokines, reducing inflammation in various models.
Anticancer Induces apoptosis and cell cycle arrest in cancer cell lines through CDK inhibition.
Analgesic Exhibits pain-relieving properties in animal models.
Antimicrobial Demonstrates activity against various bacterial strains, suggesting potential as an antibiotic.

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

  • Cancer Cell Lines : A study evaluating the compound's effect on breast cancer cells showed significant induction of apoptosis and cell cycle arrest at G2/M phase, indicating its potential as a therapeutic agent against cancer .
  • Inflammatory Models : In an animal model of acute inflammation, the compound reduced edema significantly compared to control groups, highlighting its anti-inflammatory properties .
  • Antimicrobial Testing : Laboratory tests demonstrated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential role in treating infections.

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